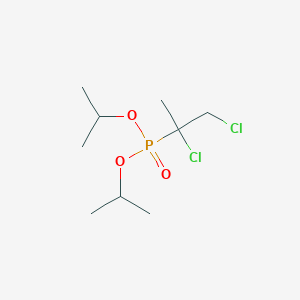
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and dichloropropane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate typically involves the reaction of 1,2-dichloropropane with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonate oxides.
Reduction: Reduction reactions can convert the dichloropropane moiety to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonate oxides.
Reduction: Less chlorinated phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate and dichloropropane groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Comparación Con Compuestos Similares
1,2-Dichloropropane: Shares the dichloropropane moiety but lacks the phosphonate group.
Dipropan-2-yl phosphonate: Contains the phosphonate group but lacks the dichloropropane moiety.
Uniqueness: Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is unique due to the combination of both phosphonate and dichloropropane groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
88691-21-8 |
|---|---|
Fórmula molecular |
C9H19Cl2O3P |
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
1,2-dichloro-2-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H19Cl2O3P/c1-7(2)13-15(12,14-8(3)4)9(5,11)6-10/h7-8H,6H2,1-5H3 |
Clave InChI |
PBXRVMNYDXVWFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(C)(CCl)Cl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)

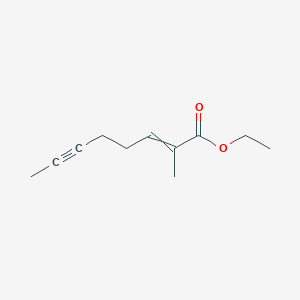
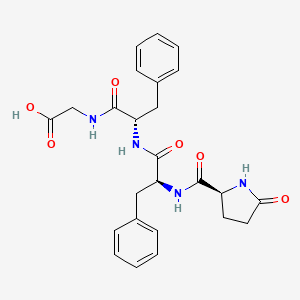
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
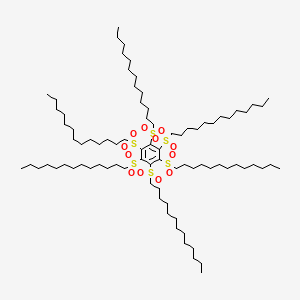
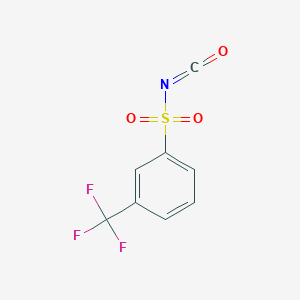
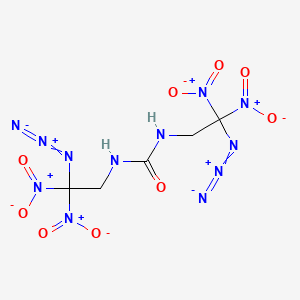
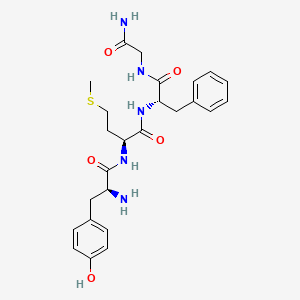
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

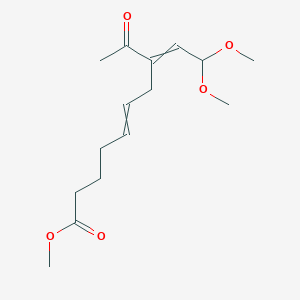
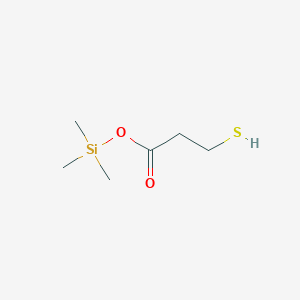
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
